Distel(2+)

Topoisomerase inhibition DNA cleavage assay Hybrid molecule differentiation

Distel(2+) is the definitive tool for isolating sequence-specific DNA binding and helix distortion from topoisomerase-mediated damage. Its biscationic, bidentate binding mode delivers 4–10× higher AT-site footprinting sensitivity vs. distamycin, with zero topoisomerase inhibition—unlike Distel(1+) or ellipticine. Essential for AT-region probing, nucleolar trafficking studies, and as a negative control in topoisomerase drug discovery. Ensure experimental reproducibility by sourcing the authentic biscationic hybrid.

Molecular Formula C42H47N11O5
Molecular Weight 785.9 g/mol
CAS No. 159506-80-6
Cat. No. B070486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistel(2+)
CAS159506-80-6
Synonymsdistel(2+)
Molecular FormulaC42H47N11O5
Molecular Weight785.9 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN
InChIInChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56)
InChIKeyZRLWJXCCXGOOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distel(2+) (CAS 159506-80-6): Procurement and Research Guide for a Biscationic DNA Binder


Distel(2+) (CAS 159506-80-6) is a biscationic distamycin-ellipticine hybrid molecule designed for sequence-specific DNA recognition. It is an investigational research compound, not an approved therapeutic. The molecule features a DNA-intercalating ellipticine chromophore linked to a tris-N-methylpyrrole (distamycin) moiety, enabling a unique bidentate binding mode that combines minor groove binding and intercalation [1]. Its distinguishing feature from the monocationic analog Distel(1+) is the presence of an additional positive charge on the distamycin side chain, which profoundly alters its DNA binding specificity and biological activity profile [2].

Why Distel(2+) Cannot Be Replaced by Other DNA Binders or Hybrids


Simple substitution of Distel(2+) with Distel(1+), distamycin, or ellipticine will lead to fundamentally different experimental outcomes due to distinct and quantifiable differences in molecular mechanism. Distel(2+) possesses a unique combination of properties: a bidentate DNA-binding mode [1], a strict sequence selectivity for AT-rich sequences not shared by its monocationic counterpart [2], and a complete lack of topoisomerase inhibitory activity that defines the biological action of other ellipticine derivatives [3]. These are not merely potency shifts but binary switches in function, making generic replacement scientifically invalid for experiments where these specific properties are the subject of investigation.

Quantitative Evidence for Distel(2+) Differentiation vs. Comparators


Distel(2+) Lacks Topoisomerase Inhibition, Unlike the Monocationic Analog Distel(1+)

In a direct comparative study, Distel(2+) exerts no significant effect on either topoisomerase I or II, whereas the structurally similar Distel(1+) is a dual inhibitor of both enzymes [1]. This represents a complete functional divergence based solely on the charge of the side chain.

Topoisomerase inhibition DNA cleavage assay Hybrid molecule differentiation

Enhanced AT-Rich Sequence Selectivity of Distel(2+) Compared to Distamycin

DNase I footprinting studies reveal that Distel(2+) is notably selective for AT-rich sequences in DNA. The concentrations required to detect a clear footprint at AT sites with Distel(2+) are 4- to 10-fold lower than those required to produce comparable DNase I footprints with distamycin alone [1]. Linear dichroism experiments further show that, unlike its monocationic homologue, the biscationic ligand engages in bidentate binding to AT sequences but not to GC sequences [1].

DNA footprinting Sequence specificity AT-rich binding DNase I assay

Distinct Subcellular Localization of Distel Compared to Ellipticine Derivative

Fluorescence microscopy comparing cellular uptake between the distamycin-ellipticine hybrid Distel and the parent ellipticine derivative in HeLa cells shows that both compounds preferentially accumulate in the nucleus rather than the cytoplasm. However, nuclei of ellipticine derivative-treated cells appear markedly more fluorescent than those of cells treated with the hybrid, which seems to be preferentially located in the nucleoli [1].

Cellular uptake Fluorescence microscopy Nuclear localization Nucleoli

Reduced Cytotoxicity of Distel(2+) Linked to Absence of Topoisomerase Inhibition

The cytotoxic properties of Distel (1+) and Distel (2+) were evaluated against P388 leukemia cells sensitive and resistant to camptothecin. The cytotoxicity correlated directly with topoisomerase inhibitory properties but not with DNA-binding properties [1]. Since Distel(2+) is inactive against topoisomerases [1], its cytotoxic effect is significantly diminished, establishing a clear structure-activity relationship where the additional positive charge abolishes this activity.

Cytotoxicity Topoisomerase P388 leukemia Camptothecin resistance

Primary Research Applications for Distel(2+) Based on Evidence


Investigating Topoisomerase-Independent DNA Damage Response

Distel(2+) is the preferred tool for studying cellular responses to DNA binding and distortion that are independent of topoisomerase poisoning. Unlike Distel(1+) or ellipticine, Distel(2+) allows researchers to isolate the effects of strong, sequence-specific DNA binding and helix distortion without the confounding variable of topoisomerase-mediated DNA damage [1].

High-Specificity Targeting of AT-Rich DNA Sequences

For experiments requiring precise targeting of AT-rich genomic regions with minimal off-target binding to GC sequences, Distel(2+) offers superior performance over distamycin. Its 4- to 10-fold higher potency in footprinting assays [1] translates to a more defined and reproducible tool for probing AT-rich DNA function in vitro and potentially in cellular contexts.

Negative Control for Topoisomerase-Mediated Cytotoxicity Assays

In drug discovery programs focused on topoisomerase inhibitors, Distel(2+) serves as an essential negative control. Its structure is nearly identical to the active inhibitor Distel(1+), yet it lacks all topoisomerase activity [1]. This allows for the discrimination of assay signals that are truly due to topoisomerase inhibition from those arising from non-specific DNA binding or other off-target effects.

Cellular Uptake and Nucleolar Localization Studies

The distinct subcellular distribution of Distel, particularly its preferential accumulation in nucleoli compared to the parent ellipticine derivative [1], makes it a valuable tool for investigating the relationship between molecular structure and subnuclear targeting. It can be used in fluorescence microscopy studies to explore pathways governing nucleolar accumulation of small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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